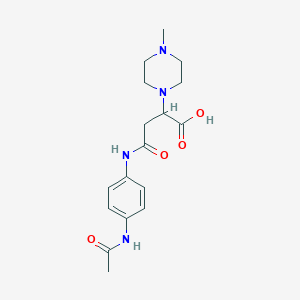

4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Description

4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development and other scientific studies.

Properties

IUPAC Name |

4-(4-acetamidoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4/c1-12(22)18-13-3-5-14(6-4-13)19-16(23)11-15(17(24)25)21-9-7-20(2)8-10-21/h3-6,15H,7-11H2,1-2H3,(H,18,22)(H,19,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAZHQXNFYHHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, including:

Formation of the acetamidophenyl intermediate: This step involves the acetylation of a phenylamine derivative.

Introduction of the piperazine moiety: This can be achieved through nucleophilic substitution reactions.

Formation of the oxobutanoic acid group: This step may involve the use of carboxylation reactions or other carbonyl-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

Reduction: Reduction reactions could target the carbonyl group in the oxobutanoic acid moiety.

Substitution: The aromatic ring and piperazine moiety may undergo various substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid could have several applications:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use in drug development for treating various diseases.

Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, while the acetamidophenyl group could influence enzyme activity.

Comparison with Similar Compounds

Similar Compounds

4-Acetamidophenyl derivatives: Compounds with similar acetamidophenyl groups.

Piperazine derivatives: Compounds containing the piperazine moiety.

Oxobutanoic acid derivatives: Compounds with similar carbonyl-containing groups.

Uniqueness

The unique combination of the acetamidophenyl, piperazine, and oxobutanoic acid moieties in 4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Biological Activity

The compound 4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid , with CAS Number 900011-31-6, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄N₄O₄ |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 900011-31-6 |

Structure

The structure of the compound features an acetamidophenyl group linked to a piperazine moiety, which is characteristic of many bioactive compounds. This structural configuration is believed to influence its interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, compounds with similar piperazine structures have been shown to affect cell proliferation and apoptosis pathways in cancer cells .

- Anti-inflammatory Effects : The presence of the acetamido group may contribute to anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways .

In Vitro Studies

In vitro studies have demonstrated that the compound can:

- Inhibit Cell Proliferation : Cell viability assays indicate a dose-dependent inhibition of cancer cell lines, suggesting potential as an anticancer agent.

- Modulate Enzyme Activity : The compound may affect key enzymes involved in inflammatory responses and cell signaling pathways.

In Vivo Studies

Animal model studies have shown that administration of this compound can lead to significant reductions in tumor size and metastasis. For example, a study involving xenograft models revealed that treatment with similar piperazine derivatives resulted in suppressed tumor growth compared to control groups .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a related compound on malignant pleural mesothelioma (MPM). The results indicated that the combination of this compound with established chemotherapeutics enhanced antitumor activity through synergistic effects on ERK signaling pathways .

Case Study 2: Anti-inflammatory Mechanisms

Another case study focused on the anti-inflammatory potential of similar compounds in rheumatoid arthritis models. Results showed a significant reduction in inflammatory markers and improved joint function, supporting the hypothesis that piperazine derivatives can serve as effective anti-inflammatory agents .

Q & A

Q. Key Variables :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Coupling Agent | 1.2–1.5 eq EDCI | Prevents side reactions |

| Solvent | Anhydrous DMF | Enhances solubility |

| Temperature | 0–5°C (coupling step) | Minimizes degradation |

How can X-ray crystallography resolve the crystal structure of this compound, and what are the critical parameters for successful refinement?

Advanced Question

X-ray crystallography requires high-quality single crystals grown via slow evaporation (e.g., methanol-toluene mixtures). Critical steps include:

- Data Collection : Use synchrotron radiation or Cu-Kα sources (λ = 1.54178 Å) for high-resolution data.

- Refinement with SHELXL : Employ anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. The N–C(=O) bond length (~1.354 Å) confirms amide resonance, while O–H⋯O hydrogen bonds (2.65–2.75 Å) stabilize the lattice .

- Validation : Check for R-factor convergence (<5%) and validate geometry using tools like PLATON.

Q. Structural Insights :

- Dihedral angles between the acetamidophenyl and piperazine rings (~36–84°) influence molecular packing.

- Weak C–H⋯O interactions contribute to dimeric chain formation along crystallographic axes .

What methodologies are recommended for analyzing the compound's interaction with biological targets, such as enzymes or receptors?

Advanced Question

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity (Kd < 1 μM indicates strong interactions).

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-receptor docking, focusing on hydrogen bonding with catalytic residues (e.g., Asp/Glu in active sites) .

Q. Experimental Design :

- Include negative controls (e.g., piperazine-free analogs) to isolate the role of the 4-methylpiperazine group in target engagement.

- Validate results with orthogonal assays (e.g., enzymatic inhibition assays) to rule off-target effects .

How should researchers address contradictions in reported biological activities of structurally similar analogs?

Advanced Question

Contradictions often arise from:

- Functional Group Variations : Substituting 4-acetamidophenyl with 2-cyanophenyl () alters lipophilicity and membrane permeability, affecting antimicrobial efficacy.

- Assay Conditions : Differences in bacterial strains (e.g., Mycobacterium tuberculosis vs. E. coli) or culture media (aerobic vs. anaerobic) impact MIC values.

- Data Normalization : Standardize activity metrics (e.g., IC50) using internal controls and report statistical confidence intervals (p < 0.05).

Q. Resolution Strategies :

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., acetamido vs. cyano groups) and correlate changes with bioactivity .

Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify trends obscured by outliers.

What are the key considerations in designing experiments to evaluate the compound's pharmacokinetic properties?

Advanced Question

- Solubility and Stability : Assess pH-dependent solubility (1–10 mg/mL in PBS) and stability in simulated gastric fluid (SGF) or liver microsomes. Use HPLC-MS to detect degradation products .

- Permeability : Conduct Caco-2 cell monolayer assays to predict intestinal absorption. LogP values (~2.5–3.5) should balance hydrophobicity for membrane penetration without excessive tissue accumulation.

- Metabolic Profiling : Identify primary metabolites (e.g., glucuronidated or oxidized derivatives) using LC-QTOF-MS. Piperazine rings are prone to N-demethylation, requiring CYP450 inhibition studies .

Q. In Vivo Protocols :

- Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models. Calculate AUC, t1/2, and bioavailability (>50% indicates suitability for oral delivery).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.